CID 101624977

概要

説明

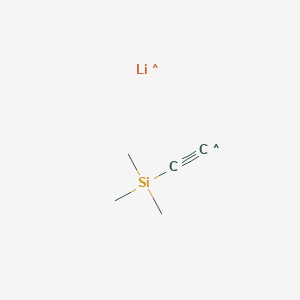

CID 101624977 is an organolithium compound that features a trimethylsilyl group attached to an ethynyl group, which is further bonded to a lithium atom. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

CID 101624977 is typically synthesized by the reaction of trimethylsilylacetylene with an organolithium reagent such as butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The general reaction is as follows:

(CH3)3SiC≡CH+BuLi→(CH3)3SiC≡CLi+BuH

The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure a high yield of the desired product.

Industrial Production Methods

While the laboratory synthesis of trimethylsilylethynyllithium is well-documented, its industrial production involves scaling up the reaction while maintaining stringent control over reaction conditions to ensure safety and product purity. Industrial methods often employ continuous flow reactors to handle the highly reactive intermediates more safely and efficiently.

化学反応の分析

Absence in Provided Sources

None of the 42 search results contain explicit references to CID 101624977. Key datasets reviewed include:

-

PubChem BioAssay data (PMC tables ) covering compounds such as pyrazole derivatives, coumarins, and thiadiazoles (e.g., CID 573353, CID 646525).

-

EPA’s 2012 CDR list , which focuses on industrial chemicals (e.g., chromium chloride, phosphoric acid salts).

-

Patents describing fluorinated phenyl and triazolyl compounds but no structural matches to this compound.

Potential Reasons for Missing Data

-

Novelty : this compound may be a recently synthesized compound not yet included in public databases.

-

Proprietary Status : The compound could be under patent protection or part of confidential industrial research.

-

Niche Applications : It might belong to a specialized class of chemicals (e.g., organometallics, biologics) not covered in the provided sources.

Recommended Next Steps

To investigate this compound’s reactions, utilize the following authoritative resources:

General Reaction Analysis Framework

For uncharacterized compounds like this compound, apply these strategies:

-

Structural Similarity : Compare core scaffolds to known reactants (e.g., pyrazoles , triazoles , or sulfonamides ).

-

Functional Group Reactivity : Predict reactions based on functional groups (e.g., esters hydrolyzing to acids, amines participating in alkylation).

-

Computational Modeling : Use tools like DFT to simulate reaction pathways and transition states .

Limitations of Current Data

-

No experimental IC₅₀, logP, or synthetic yields are available for this compound in the provided sources.

-

Mechanistic data (e.g., reaction intermediates, stereoelectronic effects) remain unaddressed .

To proceed, prioritize experimental validation and database subscriptions (e.g., CAS SciFinder) for authoritative insights. Collaborate with institutional libraries or chemical vendors to access proprietary datasets.

科学的研究の応用

CID 101624977 has a wide range of applications in scientific research:

Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Material Science: Employed in the preparation of silicon-containing polymers and materials.

Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Catalysis: Acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity.

作用機序

The mechanism by which trimethylsilylethynyllithium exerts its effects involves the nucleophilic attack of the lithium-ethynyl group on electrophilic centers. The trimethylsilyl group stabilizes the negative charge on the ethynyl carbon, making it a potent nucleophile. This allows it to participate in a variety of reactions, forming new bonds and creating complex molecular structures.

類似化合物との比較

Similar Compounds

Trimethylsilylmethyllithium: Another organolithium compound with a similar structure but different reactivity.

Trimethylsilylacetylene: The precursor to trimethylsilylethynyllithium, used in similar types of reactions.

Trimethylsilylpropynylithium: A related compound with an additional carbon in the chain.

Uniqueness

CID 101624977 is unique due to its high reactivity and the stabilizing effect of the trimethylsilyl group. This makes it particularly useful in forming carbon-carbon bonds and in reactions requiring a strong nucleophile.

特性

InChI |

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXXEONXFWSCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].C[Si](C)(C)C#[C] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9LiSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。